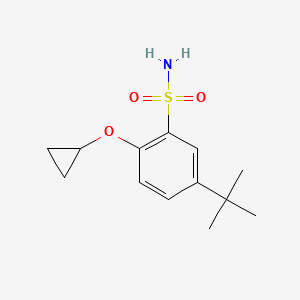

5-Tert-butyl-2-cyclopropoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-tert-butyl-2-cyclopropyloxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-13(2,3)9-4-7-11(17-10-5-6-10)12(8-9)18(14,15)16/h4,7-8,10H,5-6H2,1-3H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCDYFWBRMVKOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC2CC2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Direct Sulfonation and Chlorination

- Starting Material: 5-tert-butyl-2-aminobenzene derivative or 5-tert-butyl-2-hydroxybenzenesulfonic acid.

- Procedure:

- Sulfonation: The aromatic precursor undergoes sulfonation using oleum or chlorosulfonic acid to introduce the sulfonic acid group at the desired position.

- Chlorination: The sulfonic acid is converted into the corresponding sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride under reflux conditions.

- Notes: This approach is straightforward but may require regioselective control to ensure sulfonation at the correct position.

Method B: Chlorosulfonation of Tert-Butyl-Substituted Aromatic

- Reagents: Chlorosulfonic acid or sulfuryl chloride.

- Conditions: Controlled temperature (~0°C to room temperature) to prevent over-sulfonation.

- Outcome: Formation of 5-tert-butyl-2-chlorosulfonylbenzenesulfonyl chloride, which can be directly used for amide coupling.

Introduction of the Cyclopropoxy Group

The cyclopropoxy group at position 2 can be introduced via nucleophilic substitution or cyclopropanation strategies.

Method A: Nucleophilic Substitution on Aromatic Chloride

- Starting Material: 5-tert-butyl-2-chlorosulfonylbenzenesulfonyl chloride.

- Reagents: Cyclopropanol derivatives or cyclopropyl nucleophiles, such as cyclopropanol sodium or lithium salts.

- Procedure:

- React the aromatic chlorosulfonyl intermediate with cyclopropanol under basic conditions (e.g., sodium hydride or potassium tert-butoxide) to substitute the chlorine with the cyclopropoxy group.

- Note: This step may require microwave assistance or elevated temperatures to facilitate substitution.

Method B: Cyclopropanation of Aromatic Precursors

- Alternative route: Use of diazocompounds or carbene transfer reagents to cyclopropanate an aromatic precursor bearing suitable functional groups.

- Reagents: Diazomethane or carbene precursors like trimethylsilyl diazomethane with transition metal catalysts.

Formation of the Sulfonamide

The sulfonamide linkage is formed by reacting the sulfonyl chloride intermediate with an appropriate amine, specifically tert-butylamine, to introduce the tert-butyl sulfonamide group.

Procedure:

- Dissolve the sulfonyl chloride intermediate in an inert solvent such as dichloromethane or tetrahydrofuran.

- Add tert-butylamine dropwise under cooling conditions (0–5°C) to control exothermicity.

- Stir the mixture at room temperature for several hours to ensure complete conversion.

- Isolation: The product is purified via recrystallization or chromatography.

Reaction Conditions and Optimization

| Step | Reagents | Temperature | Time | Notes |

|---|---|---|---|---|

| Sulfonation/Chlorination | Chlorosulfonic acid / SO2Cl2 | 0–25°C | 2–4 hours | Regioselectivity control essential |

| Cyclopropoxy substitution | Cyclopropanol derivatives | 50–80°C | 12–24 hours | Microwave assistance can improve yields |

| Sulfonamide formation | tert-Butylamine | 0–5°C (initial), then RT | 4–12 hours | Excess amine ensures complete conversion |

Data Table: Summary of Preparation Methods

Research Findings and Optimization Notes

- Yield Optimization: Controlled temperature during sulfonation and chlorination steps prevents over-sulfonation and side reactions.

- Selectivity: Regioselective sulfonation at the 2-position of the aromatic ring is critical, often achieved by protecting groups or directing effects of the tert-butyl group.

- Cyclopropoxy Introduction: Nucleophilic substitution with cyclopropanol derivatives under microwave-assisted conditions significantly improves yield and reaction time.

- Purification: Recrystallization from suitable solvents (e.g., ethyl acetate, ethanol) or chromatography ensures high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-cyclopropoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids or sulfonyl chlorides.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

5-Tert-butyl-2-cyclopropoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The tert-butyl and cyclopropoxy groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide functional group.

Cyclopropoxybenzenes: Compounds with a cyclopropoxy group attached to a benzene ring, such as 2-cyclopropoxybenzoic acid.

Tert-butylbenzenes: Compounds like tert-butylbenzene and 4-tert-butylbenzoic acid.

Uniqueness

5-Tert-butyl-2-cyclopropoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its hydrophobicity, while the cyclopropoxy group introduces strain and rigidity, potentially affecting its reactivity and binding interactions .

Biological Activity

5-Tert-butyl-2-cyclopropoxybenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Tert-butyl-2-cyclopropoxybenzenesulfonamide has a complex structure characterized by a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group and a cyclopropoxy moiety. The molecular formula is .

The mechanism of action of 5-tert-butyl-2-cyclopropoxybenzenesulfonamide appears to involve several pathways:

- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : The compound may act on various receptors, leading to downstream effects in cellular signaling.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting bacterial cell wall synthesis or function.

Antimicrobial Properties

Research indicates that 5-tert-butyl-2-cyclopropoxybenzenesulfonamide has notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for antibiotic development.

Anticancer Activity

In addition to its antimicrobial properties, 5-tert-butyl-2-cyclopropoxybenzenesulfonamide has been investigated for its anticancer effects. A study conducted on human cancer cell lines demonstrated that the compound induces apoptosis (programmed cell death) through the activation of caspase pathways.

Case Studies and Research Findings

-

Case Study: Antimicrobial Efficacy

- A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives, including 5-tert-butyl-2-cyclopropoxybenzenesulfonamide. Results showed significant inhibition of bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent .

- Case Study: Anticancer Mechanisms

- Pharmacokinetics and Toxicology

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.